Physical and chemical properties of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Physical and chemical properties of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: A Chiral Scaffold of Growing Importance
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, stereochemically defined piperidine core makes it an invaluable synthon for constructing complex molecules with specific three-dimensional orientations. This precise spatial arrangement is often critical for achieving high-affinity and selective interactions with biological targets. The presence of a Boc-protected amine provides a stable yet readily cleavable functional group, enabling its strategic incorporation into larger molecular frameworks. This guide will delve into the essential characteristics of this compound, providing a foundation for its application in the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation. The key properties of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 951163-61-4 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.3 g/mol | [2] |
| Monoisotopic Mass | 214.16812 Da | [3] |
| Appearance | Off-white to light yellow powder or crystal | |
| Melting Point | 105 - 109 °C | [4][5] |
| Purity | >98.0% |
Chemical Structure and Stereochemistry
The structure of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is characterized by a piperidine ring with two defined stereocenters at the C3 and C5 positions. The "(3S, 5S)" designation specifies the absolute configuration at these chiral centers, which is crucial for its intended biological activity in the final drug molecule. The tert-butoxycarbonyl (Boc) protecting group on the amine at the C3 position is a key feature, allowing for selective deprotection under acidic conditions.
Figure 1. 2D representation of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate.
Synthesis and Spectroscopic Characterization
The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate often involves multi-step sequences that establish the desired stereochemistry. Chemoenzymatic strategies are increasingly employed to achieve high enantiomeric purity and reduce the reliance on hazardous reagents.[6] For example, a practical process for the preparation of a related stereoisomer, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, utilizes a transaminase biocatalyst.[6]
The structural identity and purity of the compound are confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemical arrangement of the molecule.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For tert-butyl N-(5-methylpiperidin-3-yl)carbamate, a common observation is the protonated molecule [M+H]⁺ at m/z = 215.2.[7]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and C=O stretches of the carbamate group.
Applications in Drug Discovery
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate and its stereoisomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable pharmacokinetic properties.
This particular building block is of interest in the development of:
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Toll-Like Receptor (TLR) Antagonists: It has been incorporated into the synthesis of polycyclic TLR7/8 antagonists for the potential treatment of immune disorders.[7]
-
Orexin Receptor Antagonists: The related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a key intermediate in the synthesis of orexin receptor antagonists.[6]
-
IRAK4 Inhibitors: This building block is also utilized in the development of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors.[6]
-
Inhibitors of Endocannabinoid Hydrolases: Piperidine carbamates have been explored as inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes involved in the endocannabinoid system.[8]
The Boc-protecting group plays a crucial role in these synthetic routes. It allows the piperidine nitrogen to be unreactive during transformations at other parts of the molecule. The Boc group can then be cleanly removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.
Figure 2. General synthetic workflow utilizing the title compound.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. The following precautions should be observed when working with tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate and related compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][9]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
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Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[9] If inhaled, move to fresh air.[9] Seek medical attention if irritation persists.[4]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a strategically important building block in medicinal chemistry. Its well-defined stereochemistry and the presence of a versatile Boc-protected amine make it an ideal starting material for the synthesis of complex and potent drug candidates. A comprehensive understanding of its physical, chemical, and safety properties, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel therapeutics.
References
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JKN Chemicals. (n.d.). tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate. Retrieved from [Link]
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NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate. Retrieved from [Link]
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SpectraBase. (n.d.). (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate. Retrieved from [Link]
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